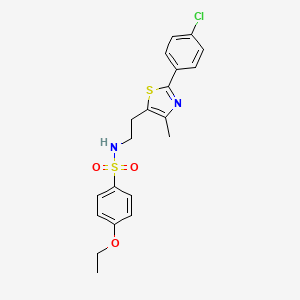

2-Methoxy-5-(morpholine-4-carbonyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methoxy-5-(morpholine-4-carbonyl)aniline” is a chemical compound with the CAS number 926211-47-4 . It has a molecular weight of 236.27 and a molecular formula of C12H16N2O3 .

Synthesis Analysis

The synthesis of morpholines, which includes compounds like “2-Methoxy-5-(morpholine-4-carbonyl)aniline”, has been a subject of research. A common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. The process typically involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis

The molecular structure of “2-Methoxy-5-(morpholine-4-carbonyl)aniline” is represented by the formula C12H16N2O3 . This indicates that the compound contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Chemical Reactions Analysis

The synthesis of morpholines often involves reactions with 1,2-amino alcohols and related compounds. For instance, substituted morpholines can be synthesized through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications

- Enamines : Morpholine derivatives like 2-methoxy-5-aniline can serve as building blocks for enamines, which are essential intermediates in organic synthesis .

- Drug Discovery : Researchers use similar compounds to design new drugs. For instance, morpholine-based structures contribute to the development of antibiotics (e.g., linezolid) and anticancer agents (e.g., gefitinib) .

- Acridine Derivatives : The π-conjugated planar structure of acridine derivatives makes them versatile in various fields, including materials science and biological studies . Researchers explore whether 2-methoxy-5-aniline can be incorporated into acridine-based systems.

- Morpholine Ring Formation : Recent advances in morpholine synthesis from 1,2-amino alcohols, aziridines, and related compounds are relevant. Researchers investigate efficient routes to access 2-methoxy-5-aniline and related analogs .

Enamine Synthesis and Medicinal Chemistry

Heterocyclic Chemistry

Synthetic Methodology

Mechanism of Action

2-Methoxyaniline

This is a type of aniline derivative. Anilines are a class of compounds known for their use in the manufacture of dyes, drugs, and plastics. The methoxy group attached to the aniline could potentially influence its reactivity and the properties of the compounds it forms .

Morpholine

This is a common motif in pharmaceuticals and is used as a building block in organic synthesis . It’s a heterocyclic amine, meaning it contains a ring made up of both carbon and nitrogen atoms. Morpholine rings can act as a bioisostere for other ring systems, potentially modifying the biological activity of the compound .

properties

IUPAC Name |

(3-amino-4-methoxyphenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-11-3-2-9(8-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIALGJWTYQFKKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2714037.png)

![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)

![Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride](/img/structure/B2714039.png)

![(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2714041.png)

![1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane](/img/structure/B2714043.png)

![3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2714045.png)

![2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B2714047.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714050.png)